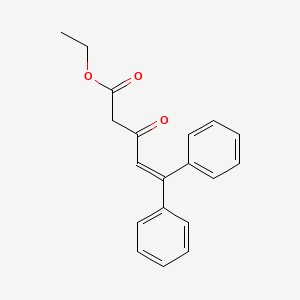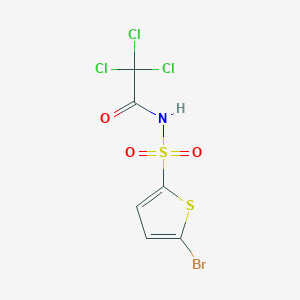
N-(5-Bromothiophene-2-sulfonyl)-2,2,2-trichloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Bromothiophene-2-sulfonyl)-2,2,2-trichloroacetamide is a chemical compound that features a brominated thiophene ring and a trichloroacetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromothiophene-2-sulfonyl)-2,2,2-trichloroacetamide typically involves the reaction of 5-bromothiophene-2-sulfonyl chloride with trichloroacetamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 5-Bromothiophene-2-sulfonyl chloride and trichloroacetamide.
Reaction Conditions: The reaction is typically performed in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Catalysts and Reagents: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid generated during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Bromothiophene-2-sulfonyl)-2,2,2-trichloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions.
Hydrolysis: The trichloroacetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while hydrolysis can produce the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
N-(5-Bromothiophene-2-sulfonyl)-2,2,2-trichloroacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(5-Bromothiophene-2-sulfonyl)-2,2,2-trichloroacetamide involves its interaction with specific molecular targets. The brominated thiophene ring and the sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The trichloroacetamide group can also participate in binding interactions, further modulating the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromothiophene-2-sulfonyl chloride
- 5-Bromothiophene-2-sulfonamide
- Nalpha-(5-bromothiophene-2-sulfonyl)-N-[(thiophen-2-yl)methyl]phenylalaninamide
Uniqueness
N-(5-Bromothiophene-2-sulfonyl)-2,2,2-trichloroacetamide is unique due to the presence of both the brominated thiophene ring and the trichloroacetamide group. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
89607-83-0 |
|---|---|
Fórmula molecular |
C6H3BrCl3NO3S2 |
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
N-(5-bromothiophen-2-yl)sulfonyl-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C6H3BrCl3NO3S2/c7-3-1-2-4(15-3)16(13,14)11-5(12)6(8,9)10/h1-2H,(H,11,12) |
Clave InChI |
LUIZGRHZGVJBQA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)Br)S(=O)(=O)NC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


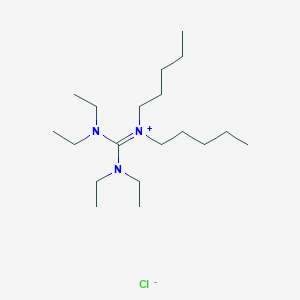
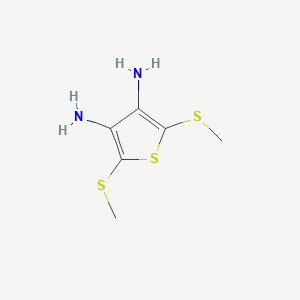
![1,1'-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14386269.png)
![4-[Bis(4-fluorophenyl)methoxy]piperidine;oxalic acid](/img/structure/B14386272.png)
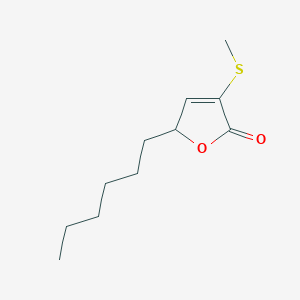
![1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene](/img/structure/B14386287.png)

![2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386293.png)
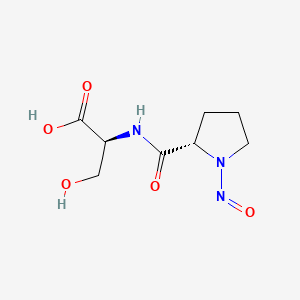
![Ethyl [4-ethoxy-3-(ethoxymethyl)phenyl]carbamate](/img/structure/B14386311.png)
![2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate](/img/structure/B14386321.png)
![6-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14386333.png)
![1-[(6-Bromohexyl)oxy]-4-methyl-2-nitrobenzene](/img/structure/B14386334.png)
